molecular formula C11H15N5O4S B276348 Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate

Katalognummer B276348
Molekulargewicht: 313.34 g/mol
InChI-Schlüssel: QDJADPZHRWXVPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, also known as EAI045, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate works by inhibiting the activity of the EGFR kinase, which is a key driver of cancer cell growth and survival. Specifically, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate binds to a specific pocket in the EGFR kinase domain, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to have a potent and selective inhibitory effect on EGFR kinase activity, both in vitro and in vivo. In preclinical studies, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and decrease tumor size. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its specificity for EGFR kinase, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and survival. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent for the treatment of cancer. However, one limitation of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its relatively low solubility, which may make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the pharmacokinetic properties of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, such as improving its solubility and stability. Another direction is to explore the potential of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the mechanisms of resistance to Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, and to develop strategies to overcome this resistance.

Synthesemethoden

The synthesis of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate involves several steps, including the reaction of 5-bromopyrimidine-2,4-dione with ethyl 2-mercaptoacetate, followed by the reaction of the resulting intermediate with methyl carbamate. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of cancer cells. In particular, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to be effective against EGFR (epidermal growth factor receptor) mutant lung cancer cells, which are often resistant to current therapies. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

Eigenschaften

Molekularformel

C11H15N5O4S

Molekulargewicht

313.34 g/mol

IUPAC-Name

ethyl 4-amino-2-[2-(methylcarbamoylamino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H15N5O4S/c1-3-20-9(18)6-4-14-11(16-8(6)12)21-5-7(17)15-10(19)13-2/h4H,3,5H2,1-2H3,(H2,12,14,16)(H2,13,15,17,19)

InChI-Schlüssel

QDJADPZHRWXVPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC

Kanonische SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.